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Compound of Interest

Compound Name: T-1105

Cat. No.: B1682577

Technical Support Center: T-1105

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help researchers, scientists, and drug development professionals address potential
off-target effects of T-1105 in their experiments.

Frequently Asked Questions (FAQSs)

Q1: What is T-1105 and what is its primary mechanism of action?

Al: T-1105 is a novel broad-spectrum viral polymerase inhibitor. It is a structural analogue of T-
705 (Favipiravir). T-1105 is a prodrug that is converted within the cell to its active form, T-1105
ribonucleoside triphosphate (RTP). This active metabolite then acts as a competitive inhibitor of
viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA
synthesis or lethal mutagenesis, thereby inhibiting viral replication.

Q2: Are there any known off-target effects for T-1105?

A2: As of the latest available data, specific molecular off-target binding studies for T-1105 have
not been extensively published. However, its close analogue, Favipiravir (T-705), is known to
cause certain clinical adverse effects which may be indicative of off-target activities. These
include hyperuricemia (elevated uric acid in the blood) and transient elevations in liver
enzymes.[1][2] Researchers working with T-1105 should be aware of these potential off-target
effects.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1682577?utm_src=pdf-interest
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://www.jptcp.com/index.php/jptcp/article/view/967
https://pmc.ncbi.nlm.nih.gov/articles/PMC9966436/
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Q3: What is the mechanism of hyperuricemia observed with the related compound, Favipiravir?

A3: Favipiravir and its inactive metabolite, M1, have been shown to interfere with the excretion
of uric acid in the kidneys. They act as moderate inhibitors of Organic Anion Transporter 1
(OAT1) and Organic Anion Transporter 3 (OAT3), which are involved in the secretion of uric
acid into the urine.[3][4][5] Additionally, the M1 metabolite enhances the reabsorption of uric
acid from the urine back into the blood via URAT1 (Urate Transporter 1).[3][4] This dual action
leads to a decrease in uric acid excretion and a subsequent increase in its concentration in the
blood.

Troubleshooting Guides for Investigating Off-Target
Effects

If you observe unexpected phenotypes or results in your experiments with T-1105, it is crucial
to consider the possibility of off-target effects. Below are guides to help you investigate these
potential effects.

Issue 1: Unexpected Cellular Phenotype Observed

You observe a consistent and significant cellular phenotype (e.g., changes in cell morphology,
proliferation, or viability) that cannot be explained by the known on-target activity of T-1105
(inhibition of viral polymerase).

Troubleshooting Workflow:
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(e.g., using SEA, SwissTargetPrediction)
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Experimental Approaches
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Cellular Thermal Shift Assay (CETSA) Other Proteomic Approaches

Y

Validate Putative Off-Targets
(e.g., siRNA/CRISPR knockdown, recombinant protein assays)
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Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Detailed Steps:

e Confirm T-1105 Dependence:
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o Perform dose-response experiments to see if the phenotype's severity correlates with the
T-1105 concentration.

o Conduct washout experiments to determine if the phenotype is reversible upon removal of
the compound.

o Literature Review:

o Search for published studies on T-1105 or Favipiravir that report similar phenotypes or
adverse effects. This can provide clues about potential off-target pathways.

o Computational Prediction:

o Utilize in silico tools to predict potential off-targets of T-1105 based on its chemical
structure. This can help generate a list of candidate proteins for experimental validation.

o Experimental Identification:

o Kinome Profiling: If you suspect the phenotype is related to cell signaling, a kinome scan
can identify unintended interactions with protein kinases.

o Cellular Thermal Shift Assay (CETSA): This is an unbiased method to identify protein
targets in intact cells by measuring changes in protein thermal stability upon compound
binding.

o Other Proteomic Approaches: Techniques like chemical proteomics can also be used for
unbiased target identification.

¢ Validate Hits:

o Once potential off-targets are identified, validate their role in the observed phenotype
using techniques like siRNA or CRISPR-Cas9 to knock down the target protein and see if
the phenotype is rescued.

Issue 2: Inconsistent Antiviral Efficacy Across Different
Cell Lines
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You observe that the antiviral potency (e.g., EC50) of T-1105 varies significantly when tested in
different cell lines (e.g., MDCK vs. A549 or Vero cells).

Potential Cause:

The metabolic activation of T-1105 to its active triphosphate form is known to be cell-line
dependent. This difference in metabolic efficiency is a primary contributor to variations in
antiviral activity.

Troubleshooting and Investigation:

Inconsistent Antiviral Efficacy

l

Quantify Intracellular T-1105-RTP Levels
(LC-MS/MS)

'

Correlate T-1105-RTP Levels
with Antiviral Efficacy (EC50)

'

Investigate Expression/Activity of
Metabolizing Enzymes
(e.g., HGPRT, kinases)

Click to download full resolution via product page

Caption: Workflow to investigate inconsistent antiviral efficacy.

o Quantify T-1105-RTP: Use a sensitive analytical method like liquid chromatography-tandem
mass spectrometry (LC-MS/MS) to measure the intracellular concentrations of T-1105 and
its phosphorylated metabolites (mono-, di-, and triphosphate forms) in the different cell lines.
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o Correlate with Efficacy: Plot the intracellular T-1105-RTP concentrations against the
corresponding antiviral EC50 values for each cell line to determine if there is a correlation.

» Analyze Metabolizing Enzymes: Investigate the expression levels and activity of the
enzymes responsible for converting T-1105 to T-1105-RTP in your cell lines.

Data on Potential Off-Target Effects (from Favipiravir
studies)

The following table summarizes the known off-target related effects of Favipiravir, which should
be considered when working with T-1105.

Potential Off- . .
Adverse Effect Mechanism Species
Target(s)

Inhibition of uric acid
secretion (OAT1/3)
] ) and enhanced
Hyperuricemia OAT1, OAT3, URAT1 ] Human
reabsorption (URAT1)

by the M1 metabolite.
[31[4]1[5][6]

) May be related to
Elevated Liver _ oo
Not fully elucidated oxidative stress and Human, Rat
Enzymes i )
inflammation.[2][7]

Key Signaling Pathways Potentially Affected

Based on the adverse effects of the related compound Favipiravir, researchers should be
mindful of the following pathways:

Uric Acid Homeostasis Pathway

The hyperuricemia associated with Favipiravir is a direct result of interference with key
transporters in the renal proximal tubules.
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Caption: Mechanism of Favipiravir-induced hyperuricemia.

Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for
Off-Target Identification

This protocol provides a general framework for using CETSA to identify T-1105 targets in intact
cells.

Principle: CETSA is based on the principle of ligand-induced thermal stabilization of proteins.
Binding of a drug to a protein can alter its melting temperature (Tm). This change can be
detected by heating cell lysates to a range of temperatures and quantifying the amount of
soluble protein remaining.

Materials:

Cell line of interest

T-1105

DMSO (vehicle control)

PBS with protease inhibitors
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e Lysis buffer
e Equipment for SDS-PAGE and Western blotting

e Primary antibody against a protein of interest (for targeted CETSA) or access to mass
spectrometry facility (for proteome-wide CETSA)

Procedure (Melt Curve):

e Cell Treatment:

[e]

Culture cells to ~80% confluency.

o

Treat cells with T-1105 at the desired concentration (e.g., 10x EC50).

[¢]

Treat a control group with an equivalent volume of DMSO.

Incubate for 1-2 hours at 37°C.

[¢]

e Thermal Challenge:
o Harvest cells and resuspend in PBS with protease inhibitors.

o Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C
in 3°C increments).

o Heat the samples at the respective temperatures for 3 minutes, followed by immediate
cooling on ice for 3 minutes.

e Cell Lysis:

o Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and
thawing at room temperature).

o Separation of Soluble Fraction:

o Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet
aggregated proteins.
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e Analysis:
o Carefully collect the supernatant (soluble fraction).
o Normalize the protein concentration of all samples.

o Analyze the samples by Western blotting for a specific target or by mass spectrometry for
a proteome-wide analysis.

o Data Interpretation:

o Plot the normalized band intensity (or protein abundance) against the temperature. A shift
in the melting curve for a protein in the T-1105-treated sample compared to the DMSO
control indicates a potential interaction.

Protocol 2: Kinome Profiling Using the ADP-Glo™ Assay

This protocol describes how to screen T-1105 against a panel of kinases to identify potential
off-target interactions.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of
ADP produced in a kinase reaction. Kinase activity is correlated with the amount of light
produced. Inhibition of a kinase by T-1105 will result in a decrease in the luminescent signal.

Materials:

» Kinase panel of interest (recombinant kinases)
o Appropriate kinase-specific substrates

e T-1105

o ADP-Glo™ Kinase Assay Kit (Promega)

o White, opaque 384-well plates

e Luminometer

Procedure:
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Kinase Reaction Setup:

o In a 384-well plate, set up the kinase reactions containing the kinase, its specific
substrate, ATP, and the appropriate reaction buffer.

o Add T-1105 at various concentrations to the test wells. Include no-inhibitor (DMSO) and
no-enzyme controls.

Kinase Reaction Incubation:

o Incubate the plate at room temperature for the recommended time for the specific kinase
(e.g., 60 minutes).

ATP Depletion:

o Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the
remaining ATP.

o Incubate for 40 minutes at room temperature.
ADP to ATP Conversion and Detection:

o Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced to
ATP and contains luciferase/luciferin to generate a luminescent signal from the newly
formed ATP.

o Incubate for 30-60 minutes at room temperature.

Data Acquisition and Analysis:

[¢]

Measure the luminescence using a plate reader.

o

Calculate the percent inhibition for each concentration of T-1105 relative to the DMSO
control.

[¢]

Plot the percent inhibition versus the log of the T-1105 concentration to determine the
IC50 value for any inhibited kinases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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